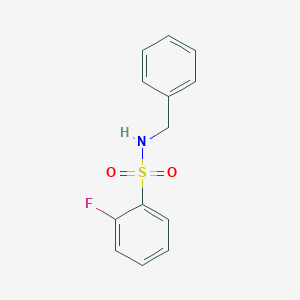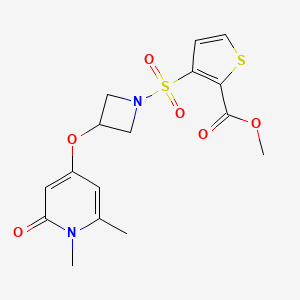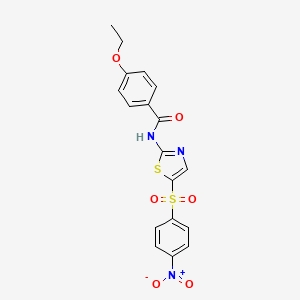![molecular formula C28H29N3O3 B2371019 4-{1-[2-羟基-3-(4-甲基苯氧基)丙基]-1H-1,3-苯并二氮杂卓-2-基}-1-(2-甲基苯基)吡咯烷-2-酮 CAS No. 1111010-21-9](/img/structure/B2371019.png)
4-{1-[2-羟基-3-(4-甲基苯氧基)丙基]-1H-1,3-苯并二氮杂卓-2-基}-1-(2-甲基苯基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzimidazole intermediate with an epoxide, such as glycidol, under basic conditions to form the hydroxypropyl group.
Attachment of the methylphenoxy group: This can be done by reacting the hydroxypropyl intermediate with 4-methylphenol in the presence of a suitable base, such as potassium carbonate.
Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with an appropriate amine, such as 2-methylphenylamine, under acidic or basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
作用机制
The mechanism of action of 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one: shares structural similarities with other benzimidazole derivatives and pyrrolidinone compounds.
Benzimidazole derivatives: Known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Pyrrolidinone compounds: Often used in pharmaceuticals for their various therapeutic effects.
Uniqueness
- The unique combination of functional groups in 4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one provides it with distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
属性
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-11-13-23(14-12-19)34-18-22(32)17-31-26-10-6-4-8-24(26)29-28(31)21-15-27(33)30(16-21)25-9-5-3-7-20(25)2/h3-14,21-22,32H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCWIODVLQZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370940.png)
![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)
![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)
![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)

